molecular formula C8H10ClNO4 B3111315 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride

Cat. No.: B3111315
M. Wt: 219.62 g/mol
InChI Key: YZUABCCLGVXZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO4 and its molecular weight is 219.62 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Pathways

The activation of mGluR1 and mGluR5 by 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride affects several biochemical pathways. These include the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, triggering the release of intracellular calcium and activation of protein kinase C .

Result of Action

The activation of mGluR1 and mGluR5 by this compound can lead to various molecular and cellular effects. For instance, it has been shown to improve consolidation and retrieval and exhibits anxiolytic activity in a dose-dependent manner in male Wistar rats subjected to hypoxia .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-amino-2-(3,5-dihydroxyphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4.ClH/c9-7(8(12)13)4-1-5(10)3-6(11)2-4;/h1-3,7,10-11H,9H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUABCCLGVXZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.